

Commercial availability of 3-Nitrofluoranthene-8-ol reference material.

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Compound of Interest

Compound Name: 3-Nitrofluoranthene-8-ol

Cat. No.: B047144

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Application Note and Protocols for 3-Nitrofluoranthene-8-ol

Topic: Commercial Availability and Application of **3-Nitrofluoranthene-8-ol** Reference Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Nitrofluoranthene-8-ol is a hydroxylated metabolite of 3-nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental sources such as diesel exhaust. Like many nitro-PAHs and their metabolites, **3-Nitrofluoranthene-8-ol** is of significant interest to researchers in toxicology, environmental science, and drug development due to its potential mutagenic and carcinogenic properties. This document provides an overview of the commercial availability of **3-Nitrofluoranthene-8-ol** as a reference material, along with detailed protocols for its potential applications in research settings.

Commercial Availability

As of late 2025, a direct commercial source for a certified reference material of **3-Nitrofluoranthene-8-ol** (CAS No. 115664-58-9) is not readily identifiable through standard chemical supplier catalogs. The parent compound, 3-nitrofluoranthene (CAS No. 892-21-7), is commercially available from several suppliers, including AccuStandard and LGC Standards, typically as a solution in an organic solvent.

The lack of a readily available commercial standard for **3-Nitrofluoranthene-8-ol** necessitates that researchers either perform a custom synthesis or develop methods for its isolation and purification from metabolic studies of 3-nitrofluoranthene. A potential starting point for developing a synthesis protocol can be found in the scientific literature describing the preparation of nitrofluoranthene isomers. One such resource is the paper "Synthesis and Biological Activity of Metabolites of Environmental Nitroarenes," which outlines routes for the preparation of these compounds.

Physicochemical Data

A summary of the key physicochemical properties of **3-Nitrofluoranthene-8-ol** and its parent compound, 3-nitrofluoranthene, is provided in the table below for easy reference and comparison.

Property	3-Nitrofluoranthene-8-ol	3-Nitrofluoranthene
CAS Number	115664-58-9	892-21-7
Molecular Formula	C ₁₆ H ₉ NO ₃	C ₁₆ H ₉ NO ₂
Molecular Weight	263.25 g/mol	247.25 g/mol
Appearance	Not specified in literature	Yellow powder
Solubility	Not specified in literature	Soluble in organic solvents like toluene

Experimental Protocols

This section provides detailed methodologies for key experiments involving **3-Nitrofluoranthene-8-ol**, based on protocols described in the scientific literature.

In Vitro Metabolism of 3-Nitrofluoranthene to 3-Nitrofluoranthene-8-ol

This protocol describes the generation of **3-Nitrofluoranthene-8-ol** from its parent compound using rat liver microsomes. This method can be used to produce small quantities of the metabolite for analytical standard development or for further biological testing.

Materials:

- 3-Nitrofluoranthene
- Rat liver microsomes (from phenobarbital-induced rats for higher activity)
- NADPH regenerating system (e.g., isocitrate, isocitrate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Organic solvents for extraction (e.g., ethyl acetate)
- High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection

Protocol:

- Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
 - Phosphate buffer (100 mM, pH 7.4)
 - Rat liver microsomes (0.5-1.0 mg/mL protein)
 - 3-Nitrofluoranthene (dissolved in a minimal amount of DMSO, final concentration 10-50 μ M)
 - NADPH regenerating system (as per manufacturer's instructions)
- Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Incubate for 30-60 minutes at 37°C with gentle shaking.
- Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex vigorously for 1 minute to extract the metabolites.
- Sample Preparation for Analysis: Centrifuge the mixture to separate the organic and aqueous layers. Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- **Reconstitution and Analysis:** Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
- **HPLC Analysis:** Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution method with a mobile phase consisting of acetonitrile and water to separate the metabolites. Monitor the elution profile using a UV detector at a wavelength of 254 nm or a fluorescence detector with appropriate excitation and emission wavelengths for PAHs. **3-Nitrofluoranthene-8-ol** and other metabolites can be identified by comparing their retention times with known standards (if available) or by collecting fractions for further characterization by mass spectrometry.

Mutagenicity Assessment using the Ames Test (*Salmonella typhimurium* Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. This protocol is adapted for testing **3-Nitrofluoranthene-8-ol**.

Materials:

- *Salmonella typhimurium* tester strains (e.g., TA98, TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively)
- S9 fraction (from Aroclor 1254-induced rat liver) for metabolic activation
- Molten top agar (containing a trace amount of histidine and biotin)
- Minimal glucose agar plates
- **3-Nitrofluoranthene-8-ol** (dissolved in DMSO)
- Positive controls (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA98 with S9)
- Negative control (DMSO)

Protocol:

- Preparation of Tester Strains: Grow overnight cultures of the *Salmonella typhimurium* tester strains in nutrient broth at 37°C.
- Plate Incorporation Assay:
 - To a sterile tube, add 0.1 mL of the tester strain culture and 0.1 mL of the test compound solution (at various concentrations).
 - For assays requiring metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of phosphate buffer.
 - Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
 - Gently tilt and rotate the plate to ensure an even distribution of the top agar.
- Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies (his+) on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).
- Data Analysis: Record the number of revertant colonies for each concentration of **3-Nitrofluoranthene-8-ol**, as well as for the positive and negative controls.

Quantitative Data from Literature:

The following table summarizes mutagenicity data for 3-nitrofluoranthene and its metabolites from a study by Consolo et al. (1989), which can be used as a reference for expected outcomes.

Compound	Salmonella typhimurium Strain	Metabolic Activation (S9)	Mutagenic Potency (revertants/nmol)
3-Nitrofluoranthene	TA98	-	~1300
3-Nitrofluoranthene-8-ol	TA98	-	~1300
3-Nitrofluoranthene-6-ol	TA98	-	~130
3-Nitrofluoranthene-9-ol	TA98	-	~130

Visualizations

Signaling Pathway: Metabolic Activation of 3-Nitrofluoranthene

The following diagram illustrates the metabolic pathway of 3-nitrofluoranthene to its hydroxylated metabolites, including **3-Nitrofluoranthene-8-ol**, and subsequent activation to a DNA-binding species.

Caption: Metabolic activation of 3-nitrofluoranthene.

Experimental Workflow: Mutagenicity Testing

This diagram outlines the general workflow for assessing the mutagenicity of **3-Nitrofluoranthene-8-ol** using the Ames test.

Caption: Ames test workflow for mutagenicity assessment.

Conclusion

3-Nitrofluoranthene-8-ol is a key metabolite for studying the genotoxicity of 3-nitrofluoranthene. While a commercial reference standard is not currently available, this application note provides researchers with essential information and protocols to either synthesize or generate this compound in the laboratory and to subsequently evaluate its biological activity. The provided methodologies for in vitro metabolism and mutagenicity testing serve as a valuable resource for scientists in environmental health and drug safety assessment. Further research into the development of a stable, certified reference material of **3-Nitrofluoranthene-8-ol** would greatly benefit the scientific community.

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